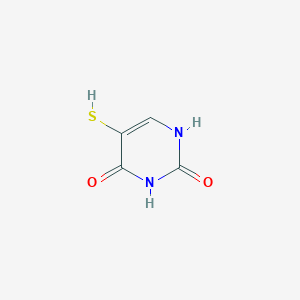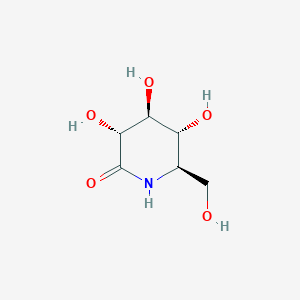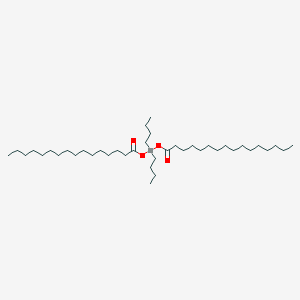
Dibutylbis(palmitoyloxy)stannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibutylbis(palmitoyloxy)stannane, also known as DBPS, is an organotin compound that has been extensively studied for its various applications in scientific research. It is a lipophilic compound that is commonly used as a surfactant in biological experiments due to its amphiphilic nature. DBPS is synthesized by the reaction of dibutyltin oxide with palmitic acid, and it has been shown to have various biochemical and physiological effects that make it an important tool in scientific research.
Mécanisme D'action
Dibutylbis(palmitoyloxy)stannane is known to interact with cell membranes and alter their physical properties. It has been shown to increase the fluidity of lipid bilayers and enhance the permeability of cell membranes. This property makes it an important tool for studying membrane-associated processes such as cell signaling, transport, and fusion.
Effets Biochimiques Et Physiologiques
Dibutylbis(palmitoyloxy)stannane has been shown to have various biochemical and physiological effects such as altering the activity of enzymes, inducing apoptosis in cancer cells, and modulating the immune response. It has also been shown to have anti-inflammatory and antifungal properties.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Dibutylbis(palmitoyloxy)stannane in lab experiments include its amphiphilic nature, which allows it to solubilize hydrophobic compounds in aqueous solutions, and its ability to alter the physical properties of cell membranes. However, its lipophilic nature can also lead to nonspecific interactions with other lipophilic compounds, which can complicate data interpretation.
Orientations Futures
For research on Dibutylbis(palmitoyloxy)stannane include studying its interactions with specific membrane proteins, developing new methods for its synthesis, and exploring its potential as a drug delivery agent. Additionally, the use of Dibutylbis(palmitoyloxy)stannane in combination with other surfactants or lipids may lead to the development of new tools for studying membrane-associated processes.
Méthodes De Synthèse
The synthesis of Dibutylbis(palmitoyloxy)stannane involves the reaction of dibutyltin oxide with palmitic acid in a solvent such as chloroform or toluene. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified by recrystallization from a suitable solvent. The purity of the final product is confirmed by various analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.
Applications De Recherche Scientifique
Dibutylbis(palmitoyloxy)stannane has been extensively used in scientific research for various applications such as cell membrane labeling, protein immobilization, and drug delivery. Due to its amphiphilic nature, it is an excellent surfactant and can be used to solubilize hydrophobic compounds in aqueous solutions. It has also been used as a model compound for studying the behavior of other organotin compounds in biological systems.
Propriétés
Numéro CAS |
13323-63-2 |
|---|---|
Nom du produit |
Dibutylbis(palmitoyloxy)stannane |
Formule moléculaire |
C40H80O4Sn |
Poids moléculaire |
743.8 g/mol |
Nom IUPAC |
[dibutyl(hexadecanoyloxy)stannyl] hexadecanoate |
InChI |
InChI=1S/2C16H32O2.2C4H9.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;2*1-3-4-2;/h2*2-15H2,1H3,(H,17,18);2*1,3-4H2,2H3;/q;;;;+2/p-2 |
Clé InChI |
HRIMTTNYSCTIDV-UHFFFAOYSA-L |
SMILES |
CCCCCCCCCCCCCCCC(=O)O[Sn](CCCC)(CCCC)OC(=O)CCCCCCCCCCCCCCC |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCC(=O)[O-].CCCC[Sn+2]CCCC |
Autres numéros CAS |
13323-63-2 |
Pictogrammes |
Health Hazard; Environmental Hazard |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



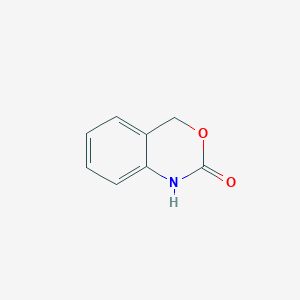
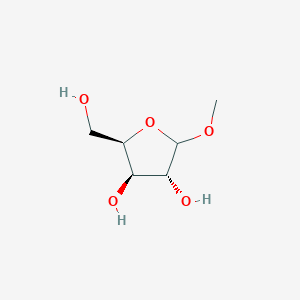
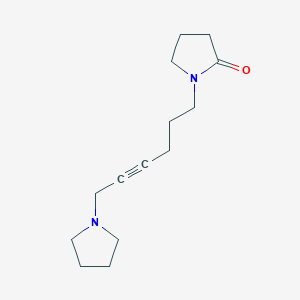
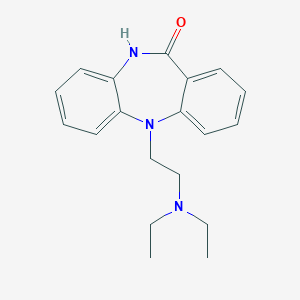
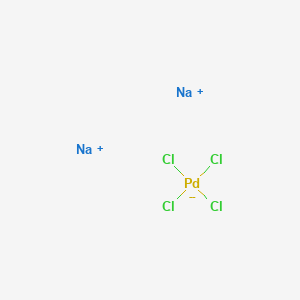
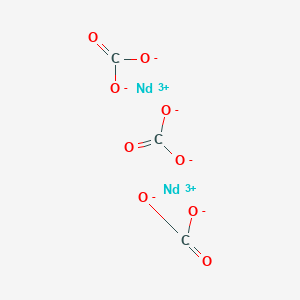
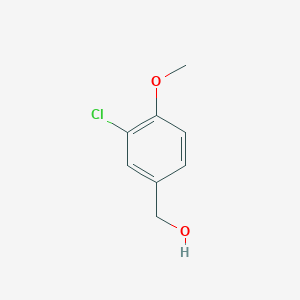
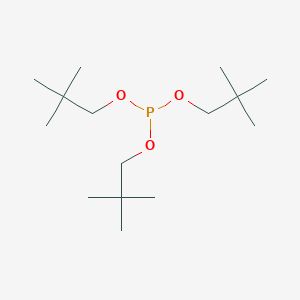
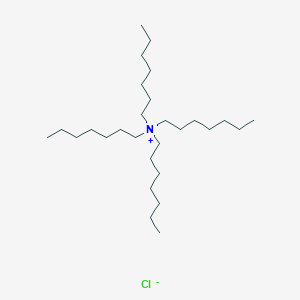
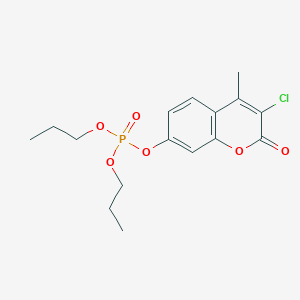
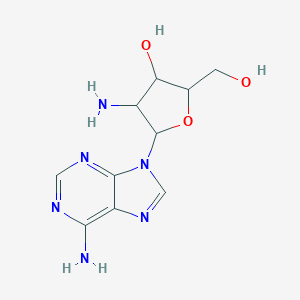
![1,3,8-Triazaspiro[4.5]decane-2,4-dione](/img/structure/B84146.png)
